Oxindole-Based Inhibitor 62

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GW301784X: is a chemical compound known for its role as an autophagy inhibitor. Autophagy is a critical cellular homeostatic mechanism that recycles intracellular components such as proteins and organelles. Dysregulated autophagy has been linked to numerous human pathologies, including cancer, diabetes, heart disease, and neurodegenerative disorders like Parkinson’s and Alzheimer’s .

Preparation Methods

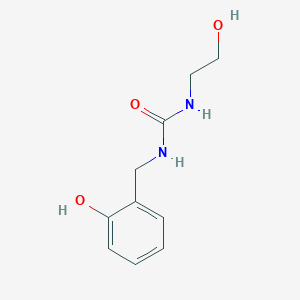

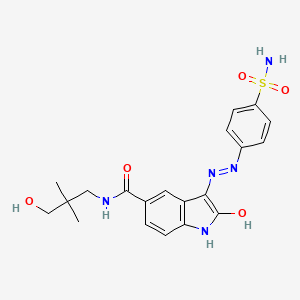

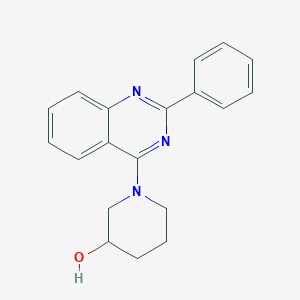

The preparation of GW301784X involves synthetic routes that typically include the formation of an indolin-2-one core. This core is established through hydrogen-bond interactions with specific amino acids in the target protein. The synthesis process involves multiple steps, including the formation of hydrogen bonds between the nitrogen and carbonyl oxygen of the indolin-2-one core and the backbone carbonyl of glutamic acid and the backbone amide of cysteine .

Chemical Reactions Analysis

GW301784X primarily undergoes ATP-competitive inhibition reactions. It establishes hydrogen-bond interactions with the hinge region of the target protein through the nitrogen and carbonyl oxygen of the indolin-2-one core. Additionally, it forms an extra hydrogen-bond interaction between the aniline nitrogen and the backbone carbonyl of cysteine .

Scientific Research Applications

GW301784X has significant scientific research applications, particularly in the study of autophagy. It has been used as a chemical tool to inhibit autophagy in various cellular assays. This compound has shown potent inhibition of autophagy in response to specific kinase inhibitors, making it a valuable resource for studying the role of autophagy in disease models. Its potential therapeutic applications include targeting autophagy-related diseases such as cancer, diabetes, heart disease, and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of GW301784X involves ATP-competitive inhibition of specific kinases, particularly Unc-51 like autophagy activating kinase 1 and Phosphatidylinositol 3-kinase vacuolar protein sorting 34. The compound establishes hydrogen-bond interactions with the hinge region of the target protein, inhibiting its activity and thereby regulating autophagy .

Comparison with Similar Compounds

GW301784X is compared with other similar compounds such as GW837331X and GW406108X. These compounds also exhibit ATP-competitive inhibition and share a common indolin-2-one core. GW301784X is unique in its specific hydrogen-bond interactions and its potent inhibition of autophagy. The similar compounds include:

- GW837331X

- GW406108X

Properties

Molecular Formula |

C20H23N5O5S |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

2-hydroxy-N-(3-hydroxy-2,2-dimethylpropyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide |

InChI |

InChI=1S/C20H23N5O5S/c1-20(2,11-26)10-22-18(27)12-3-8-16-15(9-12)17(19(28)23-16)25-24-13-4-6-14(7-5-13)31(21,29)30/h3-9,23,26,28H,10-11H2,1-2H3,(H,22,27)(H2,21,29,30) |

InChI Key |

ZPPIIWDAWGGQAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile](/img/structure/B8373096.png)